3-(2,4-dichlorophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Description
3-(2,4-dichlorophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C25H26Cl2N2O4S and its molecular weight is 521.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 520.0990339 g/mol and the complexity rating of the compound is 790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the given compound, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations . They interact with their targets, leading to inhibition or modulation of the target’s function.
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties, indicating their involvement in various biochemical pathways .
Result of Action
Tmp-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against helicobacter pylori and mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Biochemical Analysis
Biochemical Properties
3-(2,4-dichlorophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been observed to inhibit enzymes such as thioredoxin reductase (TrxR) and histone lysine-specific demethylase 1 (HLSD1), which are crucial in cellular redox balance and epigenetic regulation, respectively . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activities.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the ERK2 (Extracellular Signal Regulated Kinase 2) pathway, by down-regulating ERK2 protein levels and inhibiting its phosphorylation . This modulation of the ERK2 pathway can lead to altered gene expression and cellular metabolism, impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trimethoxybenzoyl group is crucial for its binding affinity to target proteins, enabling it to inhibit enzyme activities and modulate protein functions . Additionally, the compound can trigger caspase activation through oxidative mechanisms, leading to apoptosis in certain cell types.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating enzyme activities and cellular functions without significant toxicity. At higher doses, toxic effects such as oxidative stress and apoptosis have been observed, indicating a threshold for safe usage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s metabolism can lead to the formation of active metabolites that further modulate enzyme activities and metabolic flux . These interactions can result in changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s trimethoxybenzoyl group facilitates its interaction with transport proteins, influencing its localization and accumulation in specific cellular compartments . This targeted distribution is crucial for its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . This localization is essential for its activity and function, enabling it to modulate cellular processes effectively.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-8-methyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N2O4S/c1-14-7-9-25(10-8-14)28-21(17-6-5-16(26)13-18(17)27)24(34)29(25)23(30)15-11-19(31-2)22(33-4)20(12-15)32-3/h5-6,11-14H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPMKPJVCRSYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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